butyl N-(benzenesulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-(benzenesulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structural features, which include a butyl group, a benzenesulfonyl group, and a carbamate moiety.
Preparation Methods
The synthesis of butyl N-(benzenesulfonyl)carbamate can be achieved through several methods. One common approach involves the reaction of butylamine with benzenesulfonyl chloride to form this compound. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Another method involves the use of carbamoyl chlorides and alcohols to form carbamates . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Butyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups, leading to the formation of various derivatives. Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl N-(benzenesulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of butyl N-(benzenesulfonyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety stabilizes the amine group, preventing unwanted reactions during synthesis. The benzenesulfonyl group provides additional stability and can be selectively removed under specific conditions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Butyl N-(benzenesulfonyl)carbamate can be compared with other carbamate compounds such as tert-butyl N-(benzenesulfonyl)carbamate and methyl N-(benzenesulfonyl)carbamate . These compounds share similar structural features but differ in their alkyl groups, which can affect their reactivity and stability. The uniqueness of this compound lies in its specific combination of butyl and benzenesulfonyl groups, which provide a balance of stability and reactivity suitable for various applications.
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
butyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C11H15NO4S/c1-2-3-9-16-11(13)12-17(14,15)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) |
InChI Key |
UUCHVZGOLSWZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.